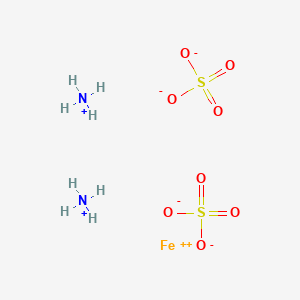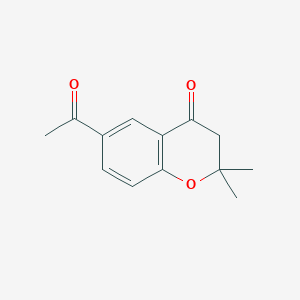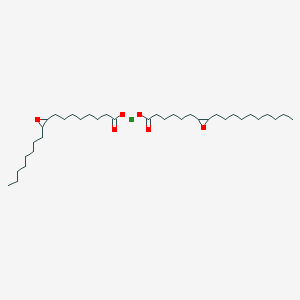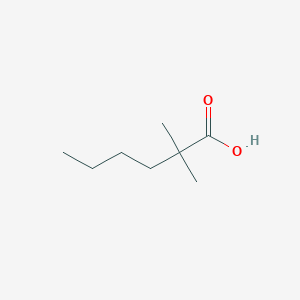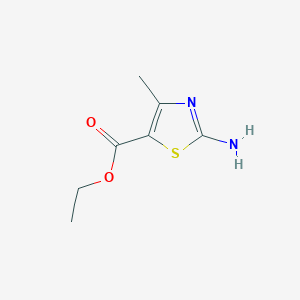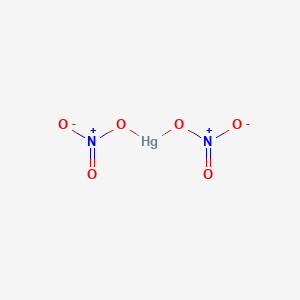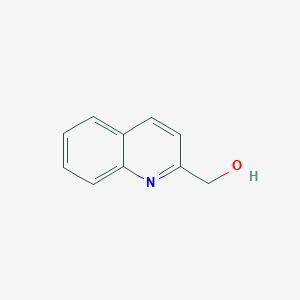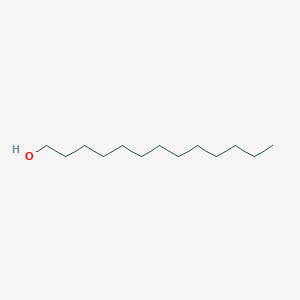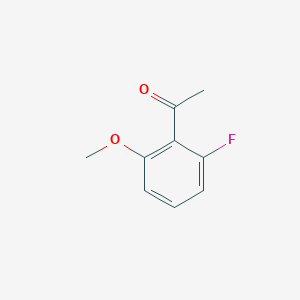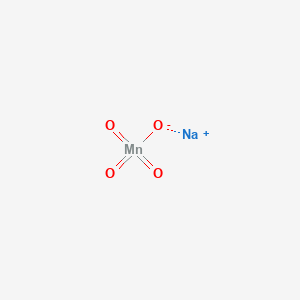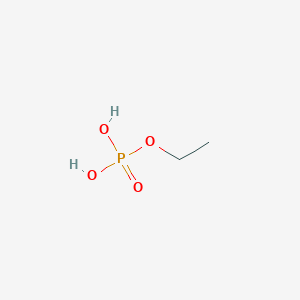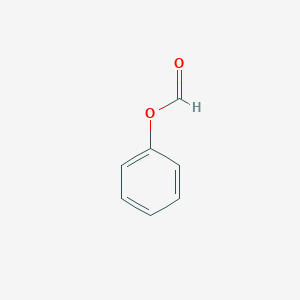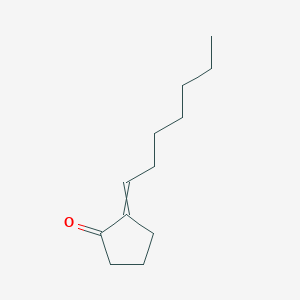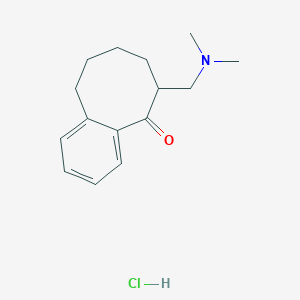
7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride, commonly referred to as TACN, is a potent and selective inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play a crucial role in regulating cellular signaling pathways, including growth, differentiation, and apoptosis. TACN has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mécanisme D'action
TACN exerts its effects by selectively inhibiting specific 7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride isoforms. 7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride isoforms are involved in various cellular processes, including cell growth, differentiation, and apoptosis. TACN targets specific 7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride isoforms, leading to the inhibition of downstream signaling pathways and ultimately resulting in the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
TACN has been shown to have a range of biochemical and physiological effects. In cancer cells, TACN inhibits cell growth and proliferation, induces apoptosis, and reduces the invasiveness of cancer cells. In neurodegenerative disorders, TACN has been shown to protect neurons from oxidative stress and reduce inflammation. In cardiovascular diseases, TACN has been shown to improve cardiac function and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
TACN has several advantages as a research tool, including its high potency and selectivity for specific 7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride isoforms. TACN is also readily available and can be synthesized in large quantities. However, TACN has some limitations, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several potential future directions for TACN research. In cancer research, TACN could be further studied for its potential to target specific cancer types and its potential use in combination with other cancer therapies. In neurodegenerative disorders, TACN could be further studied for its potential to prevent or delay the onset of diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, TACN could be further studied for its potential to improve cardiac function and reduce inflammation. Additionally, new synthetic methods for TACN could be developed to improve its potency and reduce potential toxicity.
Méthodes De Synthèse
TACN can be synthesized through a multi-step process involving the reaction of various chemical compounds, including benzocyclooctenone, dimethylamine, and hydrochloric acid. The synthesis method has been optimized to produce high yields of pure TACN, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
TACN has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, TACN has been shown to inhibit the growth and proliferation of cancer cells by targeting specific 7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride isoforms. In neurodegenerative disorders, TACN has been studied for its neuroprotective effects and its potential to prevent or delay the onset of diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, TACN has been shown to improve cardiac function and reduce inflammation.
Propriétés
Numéro CAS |
137376-70-6 |
|---|---|
Nom du produit |
7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride |
Formule moléculaire |
C15H22ClNO |
Poids moléculaire |
267.79 g/mol |
Nom IUPAC |
6-[(dimethylamino)methyl]-7,8,9,10-tetrahydro-6H-benzo[8]annulen-5-one;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-16(2)11-13-9-4-3-7-12-8-5-6-10-14(12)15(13)17;/h5-6,8,10,13H,3-4,7,9,11H2,1-2H3;1H |
Clé InChI |
LETZIPFHALLONT-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CCCCC2=CC=CC=C2C1=O.Cl |
SMILES canonique |
CN(C)CC1CCCCC2=CC=CC=C2C1=O.Cl |
Synonymes |
5(6H)-Benzocyclooctenone, 7,8,9,10-tetrahydro-6-((dimethylamino)methyl )-, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



